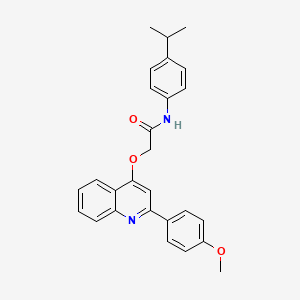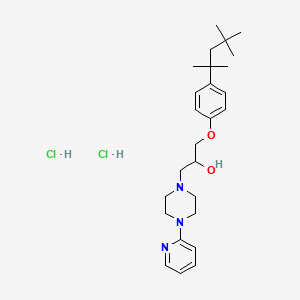
1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol dihydrochloride" is a chemical entity that appears to be related to a class of piperazine derivatives, which are often studied for their pharmacological properties. Piperazine derivatives are known for their potential in treating various conditions, including cardiovascular diseases, neurological disorders, and infectious diseases.
Synthesis Analysis
The synthesis of piperazine derivatives is a topic of interest in several studies. For instance, the synthesis of piperazinyl glutamate pyridines as P2Y12 antagonists involved polymer-assisted solution-phase (PASP) parallel library synthesis, which led to compounds with excellent inhibition of platelet aggregation . Another study described the synthesis of a piperazine derivative intended to image dopamine D4 receptors, which involved electrophilic fluorination of a trimethylstannyl precursor . Additionally, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through acetylation, reaction with piperazine, and deacetylation steps .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The stereochemistry and the presence of specific functional groups significantly influence their pharmacological properties. For example, the enantiomers of certain piperazine derivatives were synthesized using hydrolytic kinetic resolution (HKR) and showed high enantiomeric excess, indicating the importance of stereocontrolled synthesis for achieving desired biological activities . The presence of aryl groups and substituents such as hydroxyl or methoxy groups also plays a role in the binding affinity to biological targets .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions that are essential for their biological activity. The introduction of substituents through reactions such as electrophilic fluorination , acetylation, and aminolysis can modify the pharmacokinetic and pharmacodynamic profiles of these compounds. The reactivity of the piperazine ring and its substituents is a key factor in the design of compounds with desired therapeutic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and bioavailability, are critical for their development as therapeutic agents. Optimizing these properties can enhance the efficacy and safety of the compounds. For instance, modifications at the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring were performed to optimize the pharmacokinetic and physiochemical properties of a P2Y12 antagonist . The specific radioactivity and radiochemical purity of a synthesized piperazine derivative for imaging purposes were also carefully analyzed .
Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives in Scientific Research
Arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry due to their wide range of biological activities. These molecules often serve as key pharmacophores in the development of drugs targeting central nervous system disorders, cardiovascular diseases, and various other conditions. Their applications extend across different fields of therapeutic research, showcasing the versatility and importance of these chemical structures in drug discovery and development.
Neuropharmacological Research Arylpiperazine derivatives are extensively studied for their neuropharmacological properties. These compounds are known to interact with dopamine, serotonin, and adrenergic receptors, making them potential candidates for treating psychiatric and neurological disorders such as schizophrenia, depression, anxiety, and Parkinson's disease. The research on dopamine D2 receptor ligands, for example, illustrates the role of arylpiperazine compounds in modulating dopaminergic pathways, which is crucial for understanding and treating neuropsychiatric disorders (Jůza et al., 2022).
Antimicrobial and Antitubercular Activity The antimicrobial and antitubercular activities of piperazine derivatives highlight their potential in addressing infectious diseases. Compounds featuring the piperazine moiety have shown efficacy against various strains of bacteria and Mycobacterium tuberculosis, including drug-resistant forms. This suggests the utility of arylpiperazine derivatives in developing new antimicrobial agents to combat resistance issues (Girase et al., 2020).
Cancer Research Arylpiperazine derivatives have been investigated for their anticancer properties, with some compounds showing the ability to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways involved in cancer progression. The study of piplartine (piperlongumine), for example, demonstrates significant anticancer activity through the induction of oxidative stress in tumor cells, showcasing the therapeutic potential of these compounds in oncology (Bezerra et al., 2013).
Cardiovascular Applications Some arylpiperazine derivatives are explored for their cardiovascular benefits, particularly in the context of antianginal and anti-ischemic effects. Trimetazidine, a piperazine derivative, is used to treat angina pectoris by optimizing cardiac metabolism during ischemic episodes, demonstrating the cardiovascular therapeutic applications of such compounds (Cargnoni et al., 1999).
Propiedades
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O2.2ClH/c1-25(2,3)20-26(4,5)21-9-11-23(12-10-21)31-19-22(30)18-28-14-16-29(17-15-28)24-8-6-7-13-27-24;;/h6-13,22,30H,14-20H2,1-5H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOHYGFKLLNCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)
![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)
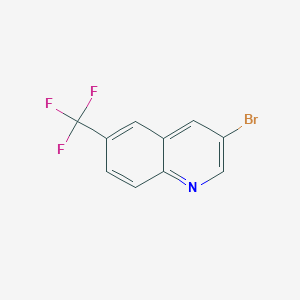
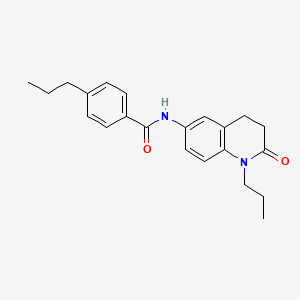
![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)
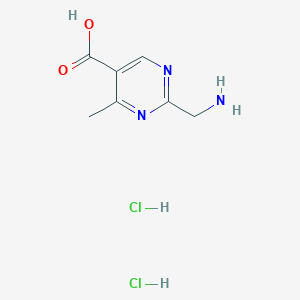
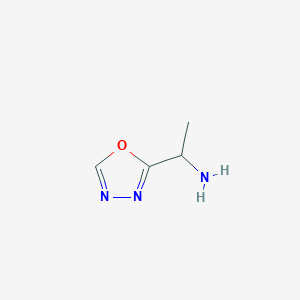
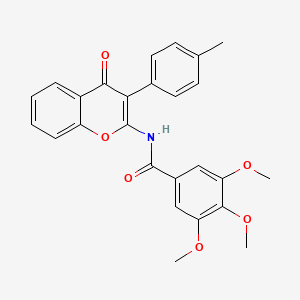
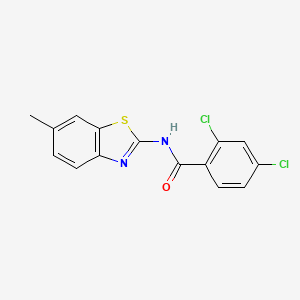
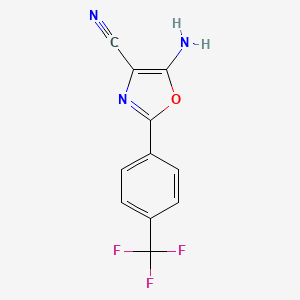
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)
![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
